molecular formula C22H21N5O3 B2694342 N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955780-90-2

N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2694342
CAS No.: 955780-90-2
M. Wt: 403.442
InChI Key: VZSNNZRYBNOTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a 4-ethoxyphenylacetamide moiety. Its synthesis typically involves N-alkylation reactions under basic conditions, as seen in analogous pyrazolo-pyridine derivatives . Structural characterization relies on spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis, consistent with protocols for similar acetamide derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-18-11-9-16(10-12-18)24-20(28)14-26-22(29)21-19(15(2)25-26)13-23-27(21)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSNNZRYBNOTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines elements of pyrazolo[3,4-d]pyridazine, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 ethoxyphenyl 2 4 methyl 7 oxo 1 phenyl 1H pyrazolo 3 4 d pyridazin 6 7H yl acetamide\text{N 4 ethoxyphenyl 2 4 methyl 7 oxo 1 phenyl 1H pyrazolo 3 4 d pyridazin 6 7H yl acetamide}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyridazine derivatives. The compound has shown promising results in various cancer cell lines.

Case Studies:

  • Cell Line Studies: In vitro studies demonstrated that similar pyrazolo compounds exhibit cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT116) cell lines. For instance, derivatives with structural similarities showed IC50 values ranging from 0.3 to 24 µM against these cell lines, indicating significant antiproliferative activity .
CompoundCell LineIC50 (µM)Mechanism
5iMCF-70.3Dual EGFR/VGFR2 inhibitor
5iHepG27.60Induces apoptosis
5iHCT116VariableCell cycle inhibition

2. Antimicrobial Activity

Compounds derived from the pyrazolo scaffold have also been evaluated for antimicrobial properties. The structural characteristics of these compounds contribute to their ability to inhibit various microbial strains.

Research Findings:
Studies have shown that related compounds demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3. Other Therapeutic Potentials

Beyond anticancer and antimicrobial properties, the compound may exhibit additional therapeutic effects:

  • Anti-inflammatory Activity: Some derivatives of pyrazolo compounds have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Neuroprotective Effects: Preliminary studies suggest that certain structural analogs could offer neuroprotection, which is beneficial in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies typically involve:

  • Target Proteins: EGFR and VGFR2 are common targets for anticancer agents.
  • Binding Affinity: The binding affinity is assessed using computational models to predict how effectively the compound can inhibit target proteins.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (2M, 80°C, 6 hours), the amide bond cleaves to yield 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetic acid and 4-ethoxyaniline. Alkaline hydrolysis (NaOH 1M, 60°C) produces the corresponding carboxylate salt.

Key Data:

ConditionProductYield (%)
2M HCl, 80°CCarboxylic acid + 4-ethoxyaniline78
1M NaOH, 60°CSodium carboxylate + 4-ethoxyaniline85

Nucleophilic Substitution at the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group participates in nucleophilic aromatic substitution (NAS) under high temperatures (120–150°C) with strong nucleophiles like amines or thiols. For example, reaction with piperidine in DMF (150°C, 12 hours) replaces the ethoxy group with a piperidinyl moiety .

Mechanism:

  • Deprotonation of the nucleophile (e.g., piperidine).

  • Attack on the electron-deficient aromatic ring (activated by the pyrazolo-pyridazine core).

  • Elimination of ethoxide.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the pyrazolo-pyridazine core undergoes nitration and sulfonation. Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the para position relative to the existing phenyl substituent.

Example Reaction:

ReagentsProductYield (%)
HNO₃ (conc.), H₂SO₄, 0°CNitro derivative at C4 of phenyl ring62

Cyclization Reactions

Under reflux in acetic acid with ammonium acetate, the compound undergoes cyclocondensation with 4-thiazolidinones to form fused heterocycles (e.g., thiazolo[4,5-c]pyridazines) . This reaction is facilitated by high-pressure conditions in a Q-Tube reactor, achieving yields up to 98% .

Optimized Conditions:

  • Solvent: Acetic acid

  • Catalyst: Anhydrous sodium acetate

  • Temperature: 170°C

  • Pressure: 15 bar

Oxidation and Reduction

  • Oxidation: The pyridazine ring’s keto group (7-oxo) resists further oxidation, but the methyl group at C4 oxidizes to a carboxyl group using KMnO₄ in acidic medium (70°C, 8 hours).

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring’s double bonds, yielding a tetrahydropyridazine derivative.

Data Table:

ReactionConditionsProductYield (%)
KMnO₄, H₂SO₄, 70°C4-Methyl → 4-carboxylic acidOxidized derivative58
H₂, 10% Pd/C, EtOHDihydropyridazineTetrahydro-pyridazine analog91

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its brominated derivatives. For instance, palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at specific positions .

Solvent-Dependent Reactivity

  • Polar aprotic solvents (DMF, DMSO): Enhance NAS and coupling reactions.

  • Protic solvents (EtOH, AcOH): Favor hydrolysis and cyclization .

Comparison with Similar Compounds

Key Observations :

  • The pyrazolo[3,4-d]pyridazinone core in the target compound introduces a pyridazine ring, which may enhance hydrogen-bonding capacity compared to pyridine or pyrimidine cores .
  • The 4-ethoxyphenyl group likely increases lipophilicity relative to methoxy or nitro-substituted analogs, impacting solubility and membrane permeability .

Example :

  • The target compound’s synthesis mirrors that of 4c (), but substitutes 4-methoxyaniline with 4-ethoxyaniline. Yields for such reactions range from 19% to 25% in related systems, influenced by steric and electronic effects of substituents .

Physicochemical Properties

Property Target Compound (Estimated) 4c 4h Example 83
Melting Point (°C) 210–215 (predicted) 209–211 231–233 302–304
Molecular Weight ~500 498 513 571
IR ν(C=O) (cm⁻¹) ~1680 1682 1668 Not reported
Solubility Low (DMF/DMSO) Low (DMF/DMSO) Very low Very low

Key Trends :

  • Higher molecular weight and nitro groups (e.g., 4h ) correlate with elevated melting points due to increased crystallinity .
  • Ethoxy substitution may improve solubility in polar aprotic solvents compared to nitro or chloro analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include coupling pyrazolo[3,4-d]pyridazinone derivatives with substituted acetamides using α-chloroacetamide intermediates. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of reagents (1:1.2 for limiting side products). Catalytic bases like triethylamine improve nucleophilic displacement efficiency .

Q. How should researchers characterize the structural features of this compound to confirm its identity and purity?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray crystallography for definitive stereochemical assignment (e.g., confirming the pyridazinone ring conformation) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., ethoxyphenyl proton integration at δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (±0.001 Da tolerance) .
  • HPLC-PDA for purity assessment (>95% by area normalization) .

Q. What methodologies are employed to investigate the biological mechanism of action of this compound?

  • Methodological Answer : Target engagement studies include:

  • Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding) to identify interactions with pyridazinone-sensitive kinases .
  • Cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HCT-116) to assess antiproliferative activity .
  • Molecular docking (AutoDock Vina) to predict binding affinity for pyrimidine-binding domains .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading). Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. Incorporate computational reaction path searches (ICReDD methods) to predict regiochemical outcomes and reduce trial-and-error optimization .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. XRD results) for this compound?

  • Methodological Answer : Address discrepancies via:

  • Dynamic NMR to detect conformational equilibria (e.g., rotamers affecting peak splitting) .
  • Variable-temperature XRD to identify thermal-dependent crystallographic packing .
  • 2D NMR (COSY, NOESY) to confirm through-space correlations between ambiguous protons .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and stability?

  • Methodological Answer : Use density functional theory (DFT) (B3LYP/6-31G*) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Transition-state energies for hydrolysis pathways (e.g., lactam ring stability) .
  • Solvent effects via PCM models to predict solubility in polar aprotic solvents .

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in the pyrazolo-pyridazinone core?

  • Methodological Answer : Systematically vary substituents:

  • Electron-withdrawing groups (e.g., nitro at C-4) to enhance kinase binding .
  • Alkyl/aryl substitutions on the acetamide moiety to modulate lipophilicity (ClogP calculations) .
  • Bioisosteric replacements (e.g., pyridazinone to phthalazinone) to assess metabolic stability .

Q. What strategies address poor aqueous solubility or stability during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems (e.g., 10% DMSO with cyclodextrin inclusion complexes) .
  • Lyophilization for long-term storage (−80°C, argon atmosphere) .
  • pH-dependent stability assays (e.g., UPLC monitoring degradation at pH 2–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.